benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a xanthine-derived compound characterized by a purine-2,6-dione core substituted with a 3-methylbenzyl group at position 7 and a benzyl sulfanyl acetate ester at position 6.
The benzyl ester group at the sulfanylacetate moiety may serve as a prodrug strategy, as esterase-mediated hydrolysis could release the active thiolate species in vivo.
Properties
IUPAC Name |
benzyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-15-7-6-10-17(11-15)12-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-14-18(28)31-13-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMUKNQOXASLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)OCC4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves several steps, typically starting with the preparation of the purine core. The synthetic route generally includes:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Benzyl and Methyl Groups: These groups are introduced via alkylation reactions using benzyl halides and methylating agents.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the purine derivative with thioacetic acid or its derivatives under suitable conditions.
Chemical Reactions Analysis
Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine derivatives and their reactivity.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Preliminary studies investigate its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates of enzymes, allowing the compound to inhibit or modulate enzyme activity. The sulfanyl acetate moiety may also participate in binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Chain Length and Lipophilicity : The octyl chain in the compound from increases hydrophobicity, which might enhance tissue retention but reduce solubility.
Modifications at Position 8: Ester and Sulfanyl Groups
The sulfanylacetate ester at position 8 is a critical functional handle. Comparisons include:
Key Observations :
- Ester Hydrolysis Kinetics : Benzyl esters (target compound, ) are typically more resistant to hydrolysis than methyl esters , which could prolong in vivo half-life.
Biological Activity
Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound that belongs to the purine derivative class. Its unique structure suggests potential biological activities that warrant detailed examination. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group attached to a sulfanylacetate moiety linked to a modified purine structure. The molecular formula is , and its structure can be represented as follows:
This compound's synthesis typically involves several steps requiring specific solvents and catalysts to optimize yield and purity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds in the purine class. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicates that modifications in the benzyl group can enhance efficacy against seizures. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) in some cases .
Enzyme Inhibition
Benzyl derivatives often exhibit enzyme inhibitory properties. For example, compounds with similar structures have been evaluated for their ability to inhibit various enzymes involved in metabolic pathways. The mechanism of action typically involves binding to active sites of target enzymes, thereby altering their activity. Experimental data suggest that this compound may inhibit key enzymes in nucleotide metabolism.
Study on Cell Viability
In vitro assays measuring cell viability have been conducted using various cancer cell lines. The results indicate that the compound exhibits cytotoxic effects at certain concentrations. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
These findings suggest a potential role for this compound in cancer therapy by targeting specific pathways involved in cell growth and survival.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of purine derivatives. Preliminary studies indicate that this compound demonstrates moderate antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
These results indicate that further exploration into its potential as an antimicrobial agent is warranted.
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in treating neurological disorders and infections highlight the need for continued investigation into its mechanisms of action and therapeutic efficacy.
Future studies should focus on:
- Detailed SAR analysis to optimize potency and selectivity.
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Exploration of combination therapies with existing drugs to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
